molecular formula C9H12O2Se B14296580 Methyl 5-propylselenophene-2-carboxylate CAS No. 112616-70-3

Methyl 5-propylselenophene-2-carboxylate

Cat. No.: B14296580
CAS No.: 112616-70-3
M. Wt: 231.16 g/mol
InChI Key: NVWZWZYUZFJFKP-UHFFFAOYSA-N
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Description

Methyl 5-propylselenophene-2-carboxylate is an organoselenium compound featuring a selenophene core (a five-membered aromatic ring containing selenium) substituted with a propyl group at the 5-position and a methyl ester at the 2-position. Such compounds are of interest in materials science due to selenium’s unique electronic properties, which enhance charge transport in organic semiconductors compared to sulfur-based thiophenes . Methyl esters, like those in the evidence (e.g., sandaracopimaric acid methyl ester, methyl salicylate), are widely used to stabilize carboxylic acid groups and modify solubility .

Properties

CAS No.

112616-70-3

Molecular Formula

C9H12O2Se

Molecular Weight

231.16 g/mol

IUPAC Name

methyl 5-propylselenophene-2-carboxylate

InChI

InChI=1S/C9H12O2Se/c1-3-4-7-5-6-8(12-7)9(10)11-2/h5-6H,3-4H2,1-2H3

InChI Key

NVWZWZYUZFJFKP-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC=C([Se]1)C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-propylselenophene-2-carboxylate typically involves the formation of the selenophene ring followed by functionalization at specific positions. One common method is the cyclization of appropriate precursors containing selenium. For instance, elemental selenium or selenium dioxide can be used as selenium sources . The reaction conditions often involve heating and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-propylselenophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The selenium atom in the selenophene ring can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert selenoxides back to selenophenes.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the selenophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents, organometallic reagents, and bases can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the selenophene ring can yield selenoxides, while substitution reactions can introduce various functional groups onto the ring.

Scientific Research Applications

Methyl 5-propylselenophene-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 5-propylselenophene-2-carboxylate involves its interaction with molecular targets through its selenium atom. Selenium can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

(a) Selenophene vs. Thiophene Derivatives
  • Lower band gaps than thiophenes due to selenium’s larger atomic size and polarizability.
  • Higher oxidative stability compared to furans (oxygen analogs).
(b) Methyl Ester Functional Group

Data from methyl esters in the evidence (Table 3 in , Table 3 in ) suggests:

Property Methyl 5-Propylselenophene-2-Carboxylate (Inferred) Methyl Salicylate Sandaracopimaric Acid Methyl Ester
Boiling Point ~250–300°C (estimated) 222°C >300°C
Solubility Moderate in polar aprotic solvents Low in water Insoluble in water
Applications Organic electronics Fragrance, pharmaceuticals Resin stabilization
(c) Alkyl Chain Effects

The propyl substituent in this compound likely enhances solubility in nonpolar solvents compared to shorter-chain analogs (e.g., methyl or ethyl). This aligns with trends observed in resin-derived methyl esters with alkyl chains (e.g., compounds 4, 6, and 12 in ).

Research Findings and Limitations

  • Synthesis Challenges: Organoselenium compounds require stringent conditions (e.g., inert atmospheres) due to selenium’s toxicity and reactivity, unlike the methyl esters in the evidence .
  • Electronic Properties: While methyl esters of diterpenes (e.g., dehydroabietic acid methyl ester ) are biologically active, this compound is more relevant in optoelectronics.
  • Gaps in Data: No direct evidence exists for its spectroscopic or thermodynamic properties.

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